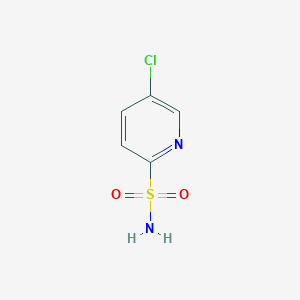

5-Chloropyridine-2-sulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloropyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGLFVLYPJOVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropyridine-2-sulfonamide: Properties, Structure, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyridine-2-sulfonamide is a heterocyclic organic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a pyridine ring, a chloro substituent, and a sulfonamide functional group, presents a unique combination of electronic and steric properties that make it a valuable scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and synthetic approaches for this compound, offering insights for its application in research and development. While experimental data for this specific compound is limited in publicly accessible literature, this guide extrapolates information from closely related analogues and foundational chemical principles to provide a robust resource for professionals in the field.

Introduction: The Significance of Pyridine Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in pharmaceutical sciences, present in a wide array of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The pyridine ring is also a "privileged scaffold" in medicinal chemistry, recognized for its ability to participate in hydrogen bonding and other non-covalent interactions, which can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3] The strategic combination of these two moieties in this compound results in a molecule with significant potential as a building block for the synthesis of new chemical entities with tailored biological activities.[4] The presence of a chlorine atom at the 5-position of the pyridine ring provides a reactive handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening and optimization.[3]

Physicochemical and Structural Properties

Core Chemical Identifiers

| Property | Value | Source |

| CAS Number | 19506-41-3 | [5][6] |

| Molecular Formula | C₅H₅ClN₂O₂S | [5][6] |

| Molecular Weight | 192.62 g/mol | [6] |

| IUPAC Name | This compound | [5] |

Predicted Physical Properties

| Property | Predicted Value | Notes |

| Appearance | White to off-white powder | Based on typical appearance of similar organic compounds.[5] |

| Melting Point | Not available | Experimental data is not published. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Predicted based on the polarity of the functional groups. |

| pKa | Not available | The sulfonamide proton is acidic, and the pyridine nitrogen is basic. |

Molecular Structure

The molecular structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position.

Figure 1. 2D Chemical Structure of this compound.

The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O), while the pyridine nitrogen can act as a hydrogen bond acceptor. These features are critical for its potential interactions with biological targets.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound would likely proceed via a two-step sequence starting from a readily available precursor. While a specific protocol for this exact molecule is not detailed in the literature, a general and reliable method can be proposed based on established sulfonamide synthesis.[7]

The logical precursor for this synthesis is 2-Chloropyridine-5-sulfonyl chloride . A detailed protocol for the synthesis of a similar compound, 2-chloropyridine-5-sulfonyl chloride, from 2-chloro-5-aminopyridine has been described.[8] This sulfonyl chloride can then be converted to the desired sulfonamide by reaction with ammonia.

Figure 2. Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Chloropyridine-5-sulfonyl chloride (based on analogous procedures) [8]

-

Dissolve 2-chloro-5-aminopyridine in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide and a catalytic amount of copper(II) chloride in acetic acid.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloropyridine-5-sulfonyl chloride.

Step 2: Synthesis of this compound

-

Dissolve the 2-chloropyridine-5-sulfonyl chloride in a suitable organic solvent (e.g., THF, acetone).

-

Cool the solution in an ice bath.

-

Add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Remove the organic solvent under reduced pressure.

-

The resulting aqueous solution can be acidified to precipitate the product, or extracted with an organic solvent.

-

The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity

The reactivity of this compound is dictated by its three main components: the pyridine ring, the chloro substituent, and the sulfonamide group.

-

Sulfonamide Group: The protons on the sulfonamide nitrogen are acidic and can be deprotonated with a base. The resulting anion can participate in various reactions, such as alkylation or acylation.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or quaternized. The electron-withdrawing nature of the sulfonyl and chloro groups makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to pyridine itself.

-

Chloro Substituent: The chlorine atom can be displaced by nucleophiles via nucleophilic aromatic substitution (SNAr) reactions, especially when the pyridine ring is activated. This allows for the introduction of a wide range of functional groups at the 5-position.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and sulfonamide groups.

-

H-3, H-4, H-6 protons: These protons will appear as doublets or doublets of doublets in the range of δ 7.5-9.0 ppm. The exact chemical shifts will depend on the electronic effects of the substituents.

13C NMR Spectroscopy

The 13C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring.

-

C-2 and C-5: The carbons directly attached to the sulfonamide and chloro groups will be significantly influenced by their electronic effects.

-

C-3, C-4, C-6: The remaining carbons will resonate at chemical shifts typical for substituted pyridines. The expected range for the aromatic carbons is δ 120-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonamide and pyridine functional groups.[2]

-

N-H stretching: Two bands in the region of 3400-3200 cm-1 corresponding to the asymmetric and symmetric stretching of the sulfonamide N-H bonds.

-

S=O stretching: Two strong bands in the regions of 1350-1310 cm-1 (asymmetric) and 1180-1140 cm-1 (symmetric) for the sulfonyl group.[5]

-

C=C and C=N stretching: Multiple bands in the 1600-1400 cm-1 region characteristic of the pyridine ring.

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. A characteristic fragmentation pattern for sulfonamides involves the loss of SO₂ (64 Da).[8] The isotopic pattern of the chlorine atom (35Cl and 37Cl in a ~3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

Applications in Research and Drug Discovery

While specific biological activities of this compound are not extensively documented, its structural motifs suggest a range of potential applications in medicinal chemistry.[9][10] Sulfonamide-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including:

-

Antibacterial agents: As analogues of p-aminobenzoic acid (PABA), they can inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[11]

-

Carbonic anhydrase inhibitors: This class of drugs is used in the treatment of glaucoma, edema, and other conditions.

-

Anticancer agents: Certain sulfonamides have shown efficacy as anticancer agents through various mechanisms.[12]

-

Anti-inflammatory agents: The well-known COX-2 inhibitor celecoxib contains a sulfonamide moiety.[13]

The this compound scaffold can serve as a starting point for the design and synthesis of novel inhibitors for various enzymes and receptors. The chloro group allows for the exploration of structure-activity relationships (SAR) by introducing different substituents to probe the binding pocket of a biological target.[14]

Safety and Handling

Based on the available safety data for this and similar compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust and contact with skin and eyes.[5]

Conclusion

This compound is a versatile chemical building block with significant potential for application in medicinal chemistry and drug discovery. Its combination of a pyridine ring, a reactive chloro group, and a pharmacologically important sulfonamide moiety makes it an attractive starting material for the synthesis of novel compounds with diverse biological activities. While detailed experimental data for this specific compound is currently limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Sources

- 1. 2-Chloropyridine-5-sulfonyl chloride CAS#: 6684-39-5 [m.chemicalbook.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. openaccesspub.org [openaccesspub.org]

- 14. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloropyridine-2-sulfonamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloropyridine-2-sulfonamide, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and its role as a versatile intermediate in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery, offering both foundational knowledge and practical insights.

Core Chemical Identity

Table 1: Key Identifiers for this compound

| Identifier | Value |

| CAS Number | 19506-41-3[1] |

| Molecular Formula | C₅H₅ClN₂O₂S[1] |

| Molecular Weight | 192.63 g/mol [1] |

| IUPAC Name | This compound |

Introduction to the Pyridine-Sulfonamide Scaffold

The integration of a pyridine ring and a sulfonamide functional group creates a "privileged scaffold" in medicinal chemistry. Sulfonamides (-SO₂NH₂) are a cornerstone of pharmaceutical sciences, renowned for their presence in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[2] The pyridine ring, a bioisostere of a phenyl group with an embedded nitrogen atom, enhances pharmacokinetic properties by improving solubility and providing a key site for hydrogen bonding interactions with biological targets. The combination of these two moieties in this compound results in a molecule with significant potential as a precursor for a new generation of therapeutic compounds.

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 2-aminopyridine. The overall synthetic strategy involves the chlorination of the pyridine ring, followed by the introduction and conversion of a sulfonyl group.

Workflow for the Synthesis of this compound

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Amino-5-chloropyridine (Intermediate)

The initial step is the selective chlorination of 2-aminopyridine. It is crucial to control the reaction conditions to favor monochlorination at the 5-position and minimize the formation of dichlorinated byproducts.[3]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a gas inlet, dissolve 2-aminopyridine (0.20 mole) in 72.4% aqueous sulfuric acid. The use of a strong acidic medium (Hammett acidity function less than -3.5) is critical for selective monochlorination.[3][4]

-

Chlorination: Cool the solution and bubble chlorine gas (0.25-0.40 mole) through the reaction mixture while maintaining a low temperature (around 10-12°C).[4]

-

Work-up: After the reaction is complete, pour the mixture onto ice and carefully neutralize with a base (e.g., 50% aqueous sodium hydroxide) to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Part 2: Synthesis of 5-Chloropyridine-2-sulfonyl Chloride (Key Intermediate)

This step involves the conversion of the amino group of 2-amino-5-chloropyridine into a sulfonyl chloride via a Sandmeyer-type reaction.

Experimental Protocol:

-

Diazotization: Dissolve 2-amino-5-chloropyridine (79.2 mmol) in a mixture of concentrated hydrochloric acid and glacial acetic acid. Cool the solution to below 10°C in an ice bath.[5][6]

-

Nitrite Addition: Add a solution of sodium nitrite (79.2 mmol) dropwise, ensuring the temperature remains below 15°C. Stir for 1 hour to form the diazonium salt.[5][6]

-

Sulfonation: In a separate vessel, prepare a solution of sulfur dioxide and copper(II) chloride dihydrate in acetic acid and water. Slowly add the diazonium salt solution to this mixture.

-

Isolation: Allow the reaction to warm to room temperature, then pour it into an ice-water mixture to precipitate the sulfonyl chloride.

-

Purification: Collect the solid by filtration, wash with water, and dry under reduced pressure to yield 5-chloropyridine-2-sulfonyl chloride.[5][6]

Part 3: Synthesis of this compound (Final Product)

The final step is the amination of the sulfonyl chloride. This is a standard procedure in sulfonamide synthesis.

Experimental Protocol:

-

Reaction: Dissolve the 5-chloropyridine-2-sulfonyl chloride in a suitable solvent (e.g., acetone, THF).

-

Amination: Add an excess of aqueous ammonia (ammonium hydroxide) to the solution and stir at room temperature.

-

Precipitation: The sulfonamide product will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with water to remove any remaining salts, and dry to obtain this compound.

Physicochemical Properties and Safety

Table 2: Predicted Physicochemical Properties and Safety Information

| Property | Value/Information |

| Appearance | Expected to be an off-white to light yellow solid |

| Melting Point | Not experimentally determined in available literature; predicted to be a solid at room temperature. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |

| Hazard Codes (Predicted) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[7] |

Note: The physicochemical and safety data are based on predictions for structurally similar compounds, as specific experimental data for this compound is not widely available. Researchers should handle this compound with appropriate laboratory precautions.

Applications in Drug Discovery: A Versatile Intermediate

While this compound is not widely documented as a final drug product, its true value lies in its role as a versatile synthetic intermediate. The presence of the reactive sulfonamide group and the chlorinated pyridine ring allows for further chemical modifications to build more complex molecules with diverse biological activities.

Potential Therapeutic Targets

The pyridine sulfonamide core is a key pharmacophore in inhibitors of various enzymes. Based on its structure, this compound is a prime candidate for derivatization to target enzymes such as:

-

Carbonic Anhydrases (CAs): Sulfonamides are the primary class of carbonic anhydrase inhibitors, used in treating glaucoma, edema, and certain types of cancer.[6][8][9][10] The pyridine ring can be modified to enhance binding affinity and selectivity for different CA isozymes.

-

Kinases: Many kinase inhibitors incorporate a pyridine core. The sulfonamide group can be functionalized to interact with key residues in the kinase active site.

-

Proteases: Sulfonamide-containing compounds have been developed as inhibitors of various proteases, including HIV protease.[2]

Logical Flow for Derivative Synthesis

Caption: Potential derivatization pathways for drug discovery.

The precursor, 2-amino-5-chloropyridine, is a known intermediate in the synthesis of pharmaceuticals like the sedative-hypnotic drug Zopiclone and the anticoagulant Betrixaban.[11][12][13] This highlights the importance of the 5-chloropyridine scaffold in constructing biologically active molecules.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its synthesis, while requiring multiple steps, proceeds through well-established chemical transformations. The combination of a pyridine ring and a sulfonamide group in a single molecule provides a powerful platform for the design and synthesis of novel enzyme inhibitors and other therapeutic agents. While direct biological applications of this specific compound are not extensively documented, its utility as a synthetic intermediate is clear. This guide provides the foundational knowledge necessary for researchers to synthesize, handle, and strategically employ this compound in their drug discovery programs.

References

- This cit

- Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition, 15(2), 185–200.

- Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(8), 3326.

- This cit

-

Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed. Retrieved from [Link]

- Xuan, G. S., et al. (2021).

- Thomas, P. E. (1976). U.S. Patent No. 3,985,759. U.S.

- This cit

- This cit

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- CN106632014A - Preparation of 2-amino-5-chloropyridine. (n.d.). Google Patents.

- CN107778224B - Preparation method of betrixaban intermediate. (n.d.). Google Patents.

- Singh, R. P., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher.

- IL47057A - Process for preparing 2-amino-5-chloropyridine. (n.d.). Google Patents.

- Jubilant Ingrevia. (2024).

- This cit

-

PubChem. (n.d.). 2-Chloropyridine-4-sulfonamide. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]

- 3. IL47057A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 5. 2-Chloropyridine-5-sulfonyl chloride | 6684-39-5 [chemicalbook.com]

- 6. 2-Chloropyridine-5-sulfonyl chloride CAS#: 6684-39-5 [m.chemicalbook.com]

- 7. 2-Chloropyridine-4-sulfonamide | C5H5ClN2O2S | CID 61004341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 11. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 12. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

Spectroscopic Data of 5-Chloropyridine-2-sulfonamide: A Predictive and Comparative Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Chloropyridine-2-sulfonamide, a key heterocyclic building block in medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral characteristics. By synthesizing data from closely related analogs, including chloropyridines and various aryl sulfonamides, this guide offers researchers, scientists, and drug development professionals a robust, theoretically grounded framework for the identification and characterization of this compound. All analyses are supported by citations to authoritative sources, ensuring scientific integrity and providing a reliable reference for laboratory applications.

Introduction: The Structural and Analytical Significance

This compound belongs to the sulfonamide class of compounds, a cornerstone of modern pharmacology renowned for a wide array of biological activities.[1] The incorporation of a pyridine ring, a prevalent scaffold in drug discovery, and a chlorine substituent introduces specific electronic and steric properties that can significantly influence molecular interactions and metabolic stability. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules during synthesis and development.

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The causality behind expected spectral features is explained, offering field-proven insights into how the unique electronic environment of the substituted pyridine ring and the sulfonamide functional group manifest in each analytical technique.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, along with a signal for the sulfonamide (-SO₂NH₂) protons.

Predicted Chemical Shifts (δ) and Splitting Patterns

The chemical shifts of the pyridine ring protons are influenced by the electronegativity of the nitrogen atom, the chlorine atom, and the electron-withdrawing sulfonamide group. The predicted assignments in a typical deuterated solvent like DMSO-d₆ are as follows:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.15 - 8.25 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.5, J(H3-H6) ≈ 0.8 | Positioned between two electron-withdrawing groups (SO₂NH₂ and N), leading to a downfield shift. Coupled to both H-4 and H-6 (long-range). |

| H-4 | ~7.80 - 7.90 | Doublet of doublets (dd) | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5 | Influenced by the adjacent chlorine atom and coupled to both H-3 and H-6. |

| H-6 | ~8.70 - 8.80 | Doublet of doublets (dd) | J(H6-H4) ≈ 2.5, J(H6-H3) ≈ 0.8 | Located ortho to the ring nitrogen, causing a significant downfield shift. Coupled to both H-4 and H-3 (long-range). |

| -SO₂NH₂ | ~7.50 - 8.00 | Broad singlet (s) | N/A | Labile protons, signal position and broadness are solvent and concentration-dependent. |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Causality of Predicted Assignments

The pyridine nitrogen atom strongly deshields the ortho (C6) and para (C4) positions. The electron-withdrawing sulfonamide group at C2 further deshields the adjacent H-3 proton. The chlorine atom at C5 also contributes to the overall downfield shift of the ring protons. The expected coupling constants are typical for pyridine systems.

Caption: Predicted proton environments for ¹H NMR analysis.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the signals and analyze chemical shifts, multiplicities, and coupling constants.

-

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring.

Predicted Chemical Shifts (δ)

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~158 - 162 | Attached to both the ring nitrogen and the sulfonamide group, resulting in a strong downfield shift. |

| C-3 | ~122 - 126 | Shielded relative to other carbons but influenced by the adjacent C-2. |

| C-4 | ~140 - 144 | Para to the nitrogen and influenced by the adjacent chlorine, leading to a downfield shift. |

| C-5 | ~125 - 129 | Directly attached to the chlorine atom, which typically causes a moderate downfield shift. |

| C-6 | ~150 - 154 | Ortho to the ring nitrogen, resulting in a significant downfield shift. |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrations of the sulfonamide group and the chloropyridine ring. General spectral regions for sulfonamides are well-documented.[2][3]

Predicted Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3350 - 3250 | N-H stretching | -SO₂NH₂ | Medium-Strong |

| 1600 - 1450 | C=C and C=N stretching | Pyridine Ring | Medium-Strong |

| 1350 - 1310 | Asymmetric SO₂ stretching | -SO₂NH₂ | Strong |

| 1180 - 1140 | Symmetric SO₂ stretching | -SO₂NH₂ | Strong |

| 930 - 900 | S-N stretching | -SO₂NH₂ | Medium |

| 850 - 750 | C-Cl stretching | Ar-Cl | Medium-Strong |

The presence of two strong bands for the SO₂ stretching vibrations is a key diagnostic feature for sulfonamides.[2]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Mix 1-2 mg of the dry sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Molecular Ion and Fragmentation

-

Molecular Formula: C₅H₅ClN₂O₂S

-

Molecular Weight: 192.62 g/mol

In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the following key ions are predicted:

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): A peak at m/z 192/194 (for M⁺) or 193/195 (for [M+H]⁺). The isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks will be a definitive indicator of the presence of one chlorine atom.

-

Key Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentation. A common pathway involves the loss of SO₂ (64 Da).[4]

-

Loss of SO₂: A significant fragment at m/z 128/130, corresponding to the [M - SO₂]⁺ ion.

-

Loss of •NH₂: A fragment corresponding to the loss of the amino radical.

-

Cleavage of the C-S bond: Fragmentation leading to the formation of the 5-chloropyridinyl cation.

-

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., ESI for LC-MS or a direct insertion probe for EI-MS).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the source or inject it via an LC system. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

EI-MS: Introduce the sample via a direct insertion probe and acquire the spectrum using a standard electron energy of 70 eV.

-

-

Data Processing: Analyze the resulting mass spectrum for the molecular ion peak, its isotopic pattern, and characteristic fragment ions.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. By understanding the expected NMR shifts and coupling constants, characteristic IR absorption bands, and likely mass spectral fragmentation patterns, researchers can more confidently synthesize, identify, and utilize this important chemical entity. The provided protocols offer standardized methods for acquiring high-quality data. This document serves as a valuable, theory-backed resource for professionals in the chemical and pharmaceutical sciences, bridging the gap in currently available experimental data through expert analysis and logical deduction.

References

- Benchchem. (n.d.). Spectroscopic Confirmation of Pyridine-2-sulfonate: A Comparative Guide.

- Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708.

- Yuan, Z., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. RSC Advances, 11(10), 5586-5595.

-

PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Retrieved from [Link]

- Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives.

Sources

- 1. ripublication.com [ripublication.com]

- 2. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 3. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

Synthesis of 5-Chloropyridine-2-sulfonamide from 2-amino-5-chloropyridine

An In-Depth Technical Guide for the

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and reproducible method for the synthesis of 5-Chloropyridine-2-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. Starting from the commercially available 2-amino-5-chloropyridine, the synthesis proceeds through a two-step sequence involving a diazotization-sulfonation reaction to form the key intermediate, 5-chloropyridine-2-sulfonyl chloride, followed by ammonolysis to yield the target sulfonamide. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, safety considerations, and characterization data. The causality behind critical process parameters is explained to empower the user to not only replicate the procedure but also to troubleshoot and adapt it as necessary.

Introduction: The Significance of Pyridine Sulfonamides

Pyridine sulfonamides are a privileged structural motif in modern pharmacology. The sulfonamide group (-SO₂NH₂) acts as a versatile hydrogen bond donor and acceptor, while the pyridine ring provides a scaffold for diverse functionalization and can engage in various biological interactions. This combination has led to their incorporation into a wide array of therapeutic agents, including antibacterials, diuretics, antivirals, and kinase inhibitors.[1][2] The specific target of this guide, this compound, serves as a crucial intermediate for creating more complex molecules, where the chloro- and sulfonamido- groups offer orthogonal handles for further chemical modification.[3]

The synthesis of aryl sulfonamides traditionally relies on the reaction of an aryl sulfonyl chloride with an amine.[4][5] The primary challenge, therefore, often lies in the efficient and safe preparation of the requisite sulfonyl chloride intermediate.[4] This guide details a well-established pathway that circumvents many common difficulties by employing a diazotization reaction on a readily available aminopyridine precursor.

Overall Synthetic Strategy

The transformation of 2-amino-5-chloropyridine to this compound is achieved via a two-part synthetic sequence. The entire process is designed to be conducted in a standard laboratory setting.

-

Part A: Diazotization and Sulfochlorination. The primary amine of 2-amino-5-chloropyridine is converted into a diazonium salt using nitrous acid, which is generated in situ. This highly reactive intermediate is immediately subjected to a copper-catalyzed reaction with sulfur dioxide to install the sulfonyl chloride moiety, yielding 5-chloropyridine-2-sulfonyl chloride.

-

Part B: Ammonolysis. The synthesized 5-chloropyridine-2-sulfonyl chloride is then treated with an ammonia source, such as aqueous ammonia, to displace the chloride and form the final sulfonamide product.

Diagram 1: Overall synthetic pathway from starting material to final product.

Part A: Synthesis of 5-Chloropyridine-2-sulfonyl Chloride

Principle and Mechanism

Diazotization: The reaction is initiated by treating the primary aromatic amine, 2-amino-5-chloropyridine, with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[6] The reaction must be performed at low temperatures (0–5 °C) because the resulting diazonium salt is thermally unstable and can decompose violently or undergo undesired side reactions at higher temperatures.[6] The kinetics of 2-aminopyridine diazotization can be complex, potentially involving the interaction of the nitrosating agent with both the free amine and its protonated form.[7][8]

Sulfochlorination: The diazonium salt solution is then added to a mixture containing sulfur dioxide (SO₂) dissolved in a suitable solvent (e.g., acetic acid) with a copper(I) or copper(II) chloride catalyst. This is a variation of the Sandmeyer reaction. The diazonium group is replaced by the -SO₂Cl group, releasing nitrogen gas as a byproduct. The copper catalyst is essential for facilitating this transformation.

Detailed Experimental Protocol

Table 1: Reagents and Materials for Part A

| Reagent/Material | CAS No. | Molecular Wt. | Molar Eq. | Notes |

| 2-Amino-5-chloropyridine | 1072-98-6 | 128.56 | 1.0 | Starting material. |

| Concentrated HCl | 7647-01-0 | 36.46 | ~4.0 | For salt formation and HNO₂ generation. |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 1.1 | Diazotizing agent. |

| Glacial Acetic Acid | 64-19-7 | 60.05 | - | Solvent. |

| Copper(II) Chloride (CuCl₂) | 7447-39-4 | 134.45 | 0.1 | Catalyst. |

| Sulfur Dioxide (SO₂) | 7446-09-5 | 64.07 | >2.0 | Sulfonating agent. |

| Ice | N/A | 18.02 | - | For cooling. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | Extraction solvent. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | Drying agent. |

Procedure:

-

Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-chloropyridine (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.

-

Diazonium Salt Formation: Slowly add concentrated hydrochloric acid (~3.0 eq) while maintaining the internal temperature below 5 °C. A thick slurry of the hydrochloride salt will form. In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this NaNO₂ solution dropwise to the stirred amine slurry via the dropping funnel, ensuring the temperature never exceeds 5 °C. Vigorous stirring is critical to ensure proper mixing. After the addition is complete, stir the resulting yellow-orange solution for an additional 30 minutes at 0–5 °C.

-

Sulfonation Reaction Setup: In a separate, larger flask, prepare a solution of glacial acetic acid saturated with sulfur dioxide gas. This can be achieved by bubbling SO₂ gas through the acetic acid at 10-15 °C. Add the catalytic amount of copper(II) chloride (0.1 eq) to this solution.

-

Addition and Reaction: Slowly add the cold diazonium salt solution prepared in step 2 to the SO₂/acetic acid solution. The addition should be controlled to manage the evolution of nitrogen gas. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Work-up and Isolation: Pour the reaction mixture carefully into a large beaker containing ice water. The crude 5-chloropyridine-2-sulfonyl chloride will precipitate as a solid. Filter the solid, wash it with cold water, and then dissolve it in dichloromethane (DCM). Wash the organic layer with water, then with a saturated sodium bicarbonate solution (carefully, to neutralize residual acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride as a solid.[9] This intermediate is often used in the next step without further purification due to its reactivity.[10]

Part B: Synthesis of this compound

Principle and Mechanism

This step involves a nucleophilic acyl substitution at the sulfur atom. The highly electrophilic sulfonyl chloride is readily attacked by the nucleophilic nitrogen of ammonia. The lone pair of electrons on the ammonia nitrogen attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of the sulfonamide C-N bond. An excess of ammonia is typically used, with one equivalent acting as the nucleophile and a second acting as a base to neutralize the HCl generated during the reaction.

Detailed Experimental Protocol

Procedure:

-

Setup: Take the crude 5-chloropyridine-2-sulfonyl chloride from Part A and dissolve it in a suitable solvent like tetrahydrofuran (THF) or acetone in a round-bottom flask. Cool the flask to 0 °C in an ice bath.

-

Ammonolysis: While stirring vigorously, add concentrated aqueous ammonia (ammonium hydroxide, ~3-5 eq) dropwise. A white precipitate of the sulfonamide product should form immediately.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Isolation: If a significant amount of organic solvent was used, concentrate the mixture under reduced pressure. Add water to the residue to precipitate the product fully.

-

Purification: Filter the white solid, wash it thoroughly with cold water to remove any ammonium salts, and then dry it under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diazotisation [organic-chemistry.org]

- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]

Unveiling the Therapeutic Potential of 5-Chloropyridine-2-sulfonamide: A Roadmap for Preclinical Investigation

An In-depth Technical Guide

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutic agents.[1][2] Its remarkable versatility has led to the development of drugs spanning a wide therapeutic spectrum, from antimicrobial and anti-inflammatory agents to diuretics and anticancer therapies.[3][4][5] This guide focuses on 5-Chloropyridine-2-sulfonamide, a heterocyclic sulfonamide whose biological potential remains largely unexplored. Drawing upon established principles of structure-activity relationships (SAR) and the vast body of research on analogous compounds, this document provides a comprehensive technical framework for researchers, scientists, and drug development professionals. We will delineate the hypothesized mechanisms of action, primary biological targets, and a detailed roadmap for its preclinical evaluation, with a strong focus on its potential as a carbonic anhydrase inhibitor for oncological applications.

Introduction: The Sulfonamide Scaffold in Drug Discovery

Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide moiety (R-SO₂NH₂) has been a subject of intense investigation.[1] This has led to a diverse array of drugs targeting multiple diseases.[1][6] The chemical robustness, synthetic accessibility, and unique ability of the sulfonamide group to act as a bioisostere for carboxylic acids and to bind to metalloenzymes have cemented its importance in drug design.[7]

Heterocyclic sulfonamides, in particular, have demonstrated significant therapeutic potential.[8] The incorporation of a pyridine ring, as in the case of this compound, introduces specific electronic and steric properties that can modulate pharmacological activity, solubility, and pharmacokinetic profiles. This guide posits that the primary biological target for this compound is the zinc-containing metalloenzyme family, the carbonic anhydrases (CAs), a hypothesis grounded in decades of research on this drug class.[9][10]

Physicochemical Profile and Proposed Synthetic Strategy

A thorough understanding of a compound's physicochemical properties is fundamental to designing relevant biological assays and interpreting their results.

Predicted Physicochemical Properties

The key physicochemical parameters for this compound are summarized below. These values are estimated using computational models and are crucial for predicting its behavior in biological systems.

| Property | Predicted Value | Significance |

| Molecular Formula | C₅H₅ClN₂O₂S | - |

| Molecular Weight | 192.62 g/mol | Influences diffusion and transport across membranes. |

| LogP (o/w) | ~0.5 - 1.0 | Predicts lipophilicity and membrane permeability. |

| pKa (Sulfonamide) | ~8.5 - 9.5 | Determines the ionization state at physiological pH. |

| H-Bond Donors | 2 | Potential for interaction with biological targets. |

| H-Bond Acceptors | 4 | Potential for interaction with biological targets. |

Proposed Synthetic Route

The synthesis of this compound can be logically approached from the commercially available precursor, 2-amino-5-chloropyridine.[11][12] The proposed multi-step synthesis involves a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety, followed by amination.

Caption: Proposed synthetic workflow for this compound.

Primary Hypothesized Target: Carbonic Anhydrases (CAs)

The sulfonamide group is the archetypal zinc-binding group (ZBG) for inhibiting carbonic anhydrases.[10] These enzymes are ubiquitous and catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a critical role in pH regulation and fluid balance.[13]

Mechanism of Inhibition

Sulfonamides act as potent, reversible inhibitors of CAs. The primary sulfonamide (R-SO₂NH₂) is deprotonated to the sulfonamidate anion (R-SO₂NH⁻) at physiological pH. This anion then coordinates directly to the Zn²⁺ ion located at the catalytic core of the enzyme, displacing the zinc-bound hydroxide ion and disrupting the catalytic cycle.[13] This binding is further stabilized by a network of hydrogen bonds with active site residues, such as Thr199.[13]

Caption: Binding mode of a sulfonamide inhibitor in the CA active site.

Therapeutic Relevance of CA Isoforms

Humans express 15 different CA isoforms, each with distinct tissue distribution and physiological roles.[13] The potential therapeutic applications of a CA inhibitor depend on its selectivity profile.

-

CA II (Cytosolic): Highly abundant. Inhibition is linked to diuretic effects and the treatment of glaucoma by reducing aqueous humor formation.[9]

-

CA IX & XII (Transmembrane): These isoforms are overexpressed in many hypoxic tumors and are minimally present in normal tissues.[9][14] Their expression is linked to tumor progression and metastasis, making them prime targets for anticancer therapies.[10]

The presence of the 5-chloropyridine moiety suggests that this compound could exhibit selectivity towards specific isoforms, a critical aspect for targeted therapy.

Potential Anticancer Activity

The link between sulfonamides and cancer therapy is well-established, with several sulfonamide-based drugs approved for oncological use.[15][16] The anticancer potential of this compound is likely multi-faceted.

CA IX/XII-Mediated Anticancer Mechanism

Solid tumors often exhibit significant hypoxia (low oxygen). This triggers the expression of Hypoxia-Inducible Factor 1α (HIF-1α), which in turn upregulates the expression of CA IX and CA XII at the cancer cell surface.[14] These enzymes contribute to the acidification of the tumor microenvironment by hydrating CO₂ produced by cancer cell metabolism. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy. Inhibition of CA IX/XII can reverse this acidification, thereby impeding cancer progression.[9][10]

Caption: Role of CA IX in tumor acidosis and its inhibition.

Other Potential Anticancer Mechanisms

Beyond CA inhibition, the sulfonamide scaffold is present in drugs that inhibit other key cancer targets.[17] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[17] Several sulfonamide-containing molecules are potent VEGFR-2 inhibitors. This presents a secondary, yet highly significant, avenue of investigation for this compound.

Experimental Workflows for Biological Evaluation

A structured, multi-tiered approach is essential for efficiently evaluating the biological activity of this compound.

In Vitro Screening Cascade

The initial phase should focus on direct target engagement and cellular effects using established in vitro assays.

Caption: A tiered workflow for in vitro biological evaluation.

Detailed Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of CA's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.[9]

Materials:

-

Recombinant human CA isozymes (e.g., hCA II, hCA IX, hCA XII)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

p-Nitrophenyl acetate (p-NPA)

-

This compound (test compound)

-

Acetazolamide (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Spectrophotometer (plate reader) capable of reading at 400 nm

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound and control in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

-

Enzyme Preparation: Dilute the CA enzyme stock in Tris-HCl buffer to a final concentration that yields a linear reaction rate (e.g., 5-10 nM).

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

160 µL of Tris-HCl buffer

-

20 µL of the test compound dilution (or buffer for control wells)

-

10 µL of the diluted enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of a 10 mM p-NPA solution in acetonitrile to each well to start the reaction. The final volume is 200 µL.

-

Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes at 25°C. The rate of hydrolysis of p-NPA to p-nitrophenol is proportional to the increase in absorbance.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Detailed Experimental Protocol: MTT Antiproliferative Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

-

Conclusion and Future Directions

This compound represents a compelling starting point for a drug discovery program. Based on its structural features and the extensive literature on related compounds, it is strongly hypothesized to be an inhibitor of carbonic anhydrases with potential for anticancer activity. The experimental workflows outlined in this guide provide a clear and robust path for validating these hypotheses.

Initial findings of potent CA inhibition (particularly against CA IX/XII) and selective cytotoxicity against cancer cell lines would warrant further investigation, including:

-

Lead Optimization: Synthesizing analogues to improve potency, selectivity, and ADMET properties.

-

In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer.

-

Target Deconvolution: Confirming target engagement in a cellular context using techniques like the cellular thermal shift assay (CETSA).

By systematically applying the principles and protocols detailed herein, research teams can efficiently unlock the therapeutic potential of this compound and contribute to the development of next-generation targeted therapies.

References

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indic

- Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.

- Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.

- Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry.

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).

- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry.

- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI.

- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.

- Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. PubMed.

- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed.

- Sulfonamide derivatives as potential anti-cancer agents and their SARs elucid

- Inhibition of carbonic anhydrase II by sulfonamide deriv

- Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Research Square.

- Representative biologically active sulfonamide-bearing drugs.

- Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences.

- Biological activities of sulfonamides.

- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Deriv

- Comparative analysis of the mechanism of action of different sulfonamide drugs. BenchChem.

- Sulfonamide (medicine). Wikipedia.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- How to prepare 2-Amino-5-chloropyridine?. Guidechem.

- 2-Amino-5-chloropyridine | 1072-98-6. ChemicalBook.

- 5-Amino-2-chloropyridine: Synthesis, Properties, and Applic

- 2-Amino-5-chloropyridine: An In-Depth Explor

- A method for preparation of 2-amino-5-chloro-pyridine.

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 6. openaccesspub.org [openaccesspub.org]

- 7. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Page loading... [guidechem.com]

- 12. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]

- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

In Silico Modeling of 5-Chloropyridine-2-sulfonamide Interactions with Carbonic Anhydrase

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 5-Chloropyridine-2-sulfonamide, a key chemical scaffold in medicinal chemistry. We detail the theoretical foundations and practical, step-by-step workflows for molecular docking and molecular dynamics (MD) simulations, using human Carbonic Anhydrase II as a representative target. This document is designed for researchers, computational chemists, and drug development professionals, offering field-proven insights into predicting molecular interactions, assessing binding stability, and guiding the rational design of novel therapeutics. Our narrative emphasizes the causality behind methodological choices, ensuring a robust and self-validating approach to computational drug discovery.

Table of Contents

-

Introduction: The Significance of the Sulfonamide Scaffold

-

Part 1: Foundational Principles of Molecular Simulation

-

Part 2: A Practical Workflow for Interaction Modeling

-

3.2. Detailed Protocol 1: Molecular Docking with AutoDock Vina[11][12]

-

3.2.1. Ligand and Receptor Preparation: The Foundation of Accuracy

-

3.2.2. Defining the Search Space: Grid Box Generation

-

3.2.3. Execution and Analysis of Docking Poses

-

-

3.3. Detailed Protocol 2: Molecular Dynamics with GROMACS[13][14][15][16]

-

3.3.1. Building the Virtual Cell: System Setup and Solvation

-

3.3.2. Achieving Stability: Energy Minimization and Equilibration

-

3.3.3. The Production Run: Simulating Molecular Motion

-

-

Part 3: Interpreting and Validating Computational Data

-

4.1. From Scores to Insights: Analyzing Docking Results

-

4.2. Decoding the Dynamics: Trajectory Analysis

-

4.3. Bridging the Gap: The Imperative of Experimental Validation

-

-

References

Introduction: The Significance of the Sulfonamide Scaffold

Chemical Properties of this compound

This compound (C₅H₅ClN₂O₂S) is a heterocyclic compound featuring a pyridine ring functionalized with both a chlorine atom and a sulfonamide group (-SO₂NH₂)[17]. The sulfonamide moiety is a potent zinc-binding group and a versatile pharmacophore, capable of forming critical hydrogen bonds and coordinating with metallic ions in enzyme active sites. This dual capability makes it a privileged scaffold in medicinal chemistry.

The Central Role of Sulfonamides as Enzyme Inhibitors

The sulfonamide group is the cornerstone of a multitude of drugs, most famously the "sulfa drugs" used as antibacterial agents[18][19][20]. Beyond their antimicrobial properties, sulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes[8][9][10]. The primary sulfonamide group binds to the zinc ion in the CA active site, disrupting the enzyme's catalytic activity[8]. This interaction has been clinically exploited for decades in treatments for glaucoma, epilepsy, and other conditions[9][21].

The Rationale for In Silico Modeling in Drug Discovery

In silico modeling, or computer-aided drug design (CADD), has become an indispensable part of the modern drug discovery pipeline[1][2]. These computational methods allow scientists to build and test hypotheses in a virtual environment, significantly reducing the time and cost associated with traditional trial-and-error laboratory experiments[1]. By using in silico techniques, we can predict how a molecule like this compound will bind to its target, estimate its binding affinity, and guide the design of more potent and selective derivatives[3].

Part 1: Foundational Principles of Molecular Simulation

The Language of Molecules: Molecular Mechanics and Force Fields

At the core of molecular modeling lies the concept of a force field , a set of mathematical functions and parameters that approximate the potential energy of a system of atoms. Force fields like AMBER, CHARMM, and OPLS treat molecules as a collection of atoms governed by classical physics. The total energy is calculated as the sum of bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. For biomolecular systems, protein force fields like AMBER ff14SB are standard. For small, drug-like molecules, these are paired with a compatible general force field, such as the General Amber Force Field (GAFF) , which is designed to parameterize a wide range of organic molecules[4][5][22].

Predicting the "Handshake": The Theory of Molecular Docking

Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a receptor. The process is a trade-off between speed and accuracy, governed by two components:

-

Sampling Algorithm: Explores the conformational space of the ligand within the binding site.

-

Scoring Function: Estimates the binding affinity for each pose and ranks them. Docking is exceptionally useful for generating initial binding hypotheses and for screening large virtual libraries for potential hits.

Beyond the Static Pose: An Introduction to Molecular Dynamics

While docking provides a valuable static image, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the motion of atoms over time by solving Newton's equations of motion for the system. An MD simulation can reveal the stability of a docked pose, characterize critical interactions, and account for the effects of solvent and thermal fluctuations, offering a more rigorous assessment of the ligand-receptor complex.

Part 2: A Practical Workflow for Interaction Modeling

Target Selection: Why Carbonic Anhydrase II?

Human Carbonic Anhydrase II (hCA II) is an ideal model system for this guide. It is a well-characterized enzyme, and its inhibition by aromatic sulfonamides is a textbook example of structure-based drug design[8][9]. High-resolution crystal structures are readily available in the Protein Data Bank (PDB), providing a high-quality starting point for our computational analysis.

Detailed Protocol 1: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose of this compound in the active site of hCA II.

Rationale: We use AutoDock Vina because it is a widely validated, open-source tool known for its speed and accuracy[11]. The protocol is designed to prepare the molecules correctly to ensure a physically and chemically meaningful simulation.

Workflow Diagram: Molecular Docking

High-level workflow for predicting ligand binding poses using molecular docking.

Step-by-Step Methodology:

-

Ligand Preparation:

-

Construct the 3D structure of this compound using a molecular editor like Avogadro[23] or an online tool.

-

Perform an initial energy minimization using a universal force field (e.g., MMFF94) to obtain a low-energy starting conformation.

-

Save the structure. Using AutoDock Tools (part of MGLTools), convert the ligand file to the PDBQT format, which adds Gasteiger charges and defines rotatable bonds.

-

-

Receptor Preparation:

-

Download the crystal structure of hCA II (e.g., PDB ID: 2ABE) from the RCSB PDB.

-

Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.

-

Causality: The crystal structure contains non-essential molecules (e.g., water, co-crystallized inhibitors) that must be removed to avoid interference. Delete these entities, but crucially, retain the catalytic Zn²⁺ ion .

-

Add polar hydrogen atoms and assign partial charges to the protein atoms. This is vital as hydrogen atoms are key for H-bonding and are often absent in PDB files.

-

Save the cleaned receptor as a PDBQT file.

-

-

Grid Box Generation and Docking:

-

In AutoDock Tools, define a search space (a "grid box") centered on the catalytic zinc ion. The box must be large enough to allow the ligand to freely rotate and translate.

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.

-

Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt.

-

-

Pose Analysis:

-

Vina will output a PDBQT file containing the top-ranked binding poses and a log file with their corresponding binding affinity scores (in kcal/mol).

-

Visualize the output poses in complex with the receptor to analyze the interactions. A successful pose should show the sulfonamide nitrogen coordinating with the active site zinc ion and forming hydrogen bonds with key residues like Thr199.

-

Detailed Protocol 2: Molecular Dynamics with GROMACS

Objective: To evaluate the stability of the top-ranked docked pose and characterize its dynamic interactions over time.

Rationale: We use GROMACS, a high-performance, open-source MD engine[16]. This protocol ensures the system is properly parameterized and equilibrated to simulate near-physiological conditions, providing a more rigorous test of the docking hypothesis.

Workflow Diagram: Molecular Dynamics Simulation

The sequential workflow for performing a molecular dynamics simulation.

Step-by-Step Methodology:

-

System Setup:

-

Start with the top-ranked protein-ligand complex from docking.

-

Causality: The protein force field (e.g., AMBER ff14SB) does not contain parameters for our ligand. We must generate them. Use the Antechamber tool to generate a topology for the ligand using the GAFF2 force field[4][24].

-

Use GROMACS tools to define a periodic simulation box (e.g., a cube with 1.0 nm padding).

-

Solvate the system by filling the box with a water model (e.g., TIP3P).

-

Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's net charge, creating a more realistic electrostatic environment.

-

-

Energy Minimization and Equilibration:

-

Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during setup.

-

Perform a short (e.g., 100 ps) NVT (constant Number of particles, Volume, Temperature) equilibration. This brings the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained.

-

Perform a longer (e.g., 200 ps) NPT (constant Number of particles, Pressure, Temperature) equilibration. This adjusts the system to the target pressure (e.g., 1 bar), ensuring the correct density. The restraints are gradually released during this phase.

-

-

Production MD:

-

Run the production MD simulation for a duration sufficient to observe the system's stable behavior (e.g., 100-200 ns) with no restraints.

-

Save the system's coordinates every few picoseconds to generate a trajectory file.

-

Part 4: Interpreting and Validating Computational Data

From Scores to Insights: Analyzing Docking Results

The docking output provides a binding affinity score and a predicted pose. Visual inspection is as important as the score itself.

| Pose Rank | Binding Affinity (kcal/mol) | Key Interactions with hCA II (Visual Inspection) |

| 1 | -8.9 | Sulfonamide N coordinates Zn²⁺; H-bonds with Thr199, Thr200. |

| 2 | -8.5 | Sulfonamide N coordinates Zn²⁺; H-bond with Thr199. |

| 3 | -7.8 | Inverted pose; Sulfonamide does not coordinate Zn²⁺. |

Table 1: Example docking results. Pose 1 is the most plausible due to its favorable score and correct coordination with the essential zinc ion.

Decoding the Dynamics: Trajectory Analysis

Analysis of the MD trajectory provides deeper insights into the stability and dynamics of the complex.

| Metric | Typical Result | Interpretation |

| Ligand RMSD | < 2.0 Å | A low and stable Root Mean Square Deviation indicates the ligand remains bound in its initial pose. |

| Protein RMSF | Low in active site | Low Root Mean Square Fluctuation in binding site residues suggests they are stabilized by ligand binding. |

| H-Bond Occupancy | > 70% | High occupancy of a specific hydrogen bond (e.g., with Thr199) confirms its importance for binding stability. |

| Binding Free Energy (MM/PBSA) | -30 ± 4 kcal/mol | A strongly negative value from post-processing methods like MM/PBSA provides a more refined estimate of binding affinity. |

Table 2: Representative metrics from MD trajectory analysis. These data collectively suggest a stable and specific binding event.

Bridging the Gap: The Imperative of Experimental Validation

In silico models are powerful but are ultimately predictive. They generate hypotheses that must be validated by physical experiments. Key validation methods include:

-

Isothermal Titration Calorimetry (ITC): Directly measures binding affinity (Kd) and thermodynamics.

-

X-ray Crystallography: Provides the definitive, high-resolution structure of the bound complex.

-

Enzyme Inhibition Assays: Quantifies the functional impact of the compound (IC₅₀/Kᵢ).

Conclusion and Future Outlook